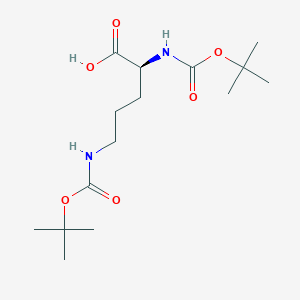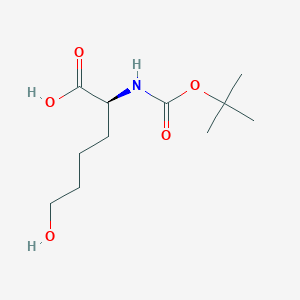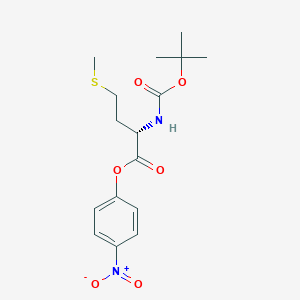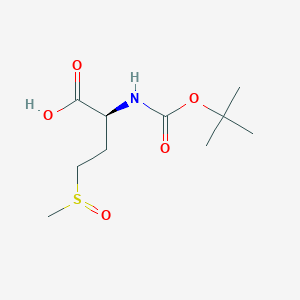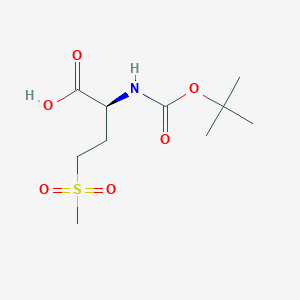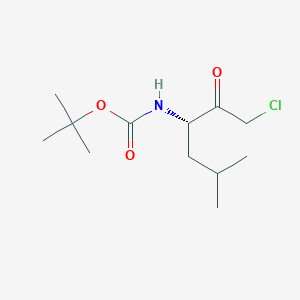
Boc-leu-chloromethylketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-leu-chloromethylketone, also known as tert-butoxycarbonyl-leucine-chloromethylketone, is a chemical compound widely used in biochemical research. It is a derivative of leucine, an essential amino acid, and is often employed as a protease inhibitor. The compound is particularly valuable in studying the role of cysteine proteases in various biological processes and diseases.
準備方法
Synthetic Routes and Reaction Conditions
Boc-leu-chloromethylketone is typically synthesized from Boc-leucine. The synthesis involves the following steps:
Protection of the Amino Group: The amino group of leucine is protected by converting it to a tert-butoxycarbonyl (Boc) group.
Formation of the Chloromethylketone: The protected leucine is then reacted with chloromethyl ketone under specific conditions to form this compound.
The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reaction. The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the final product meets stringent quality standards.
化学反応の分析
Types of Reactions
Boc-leu-chloromethylketone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the Boc protecting group.
Oxidation and Reduction: While less common, this compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile.
Hydrolysis: Acidic hydrolysis often uses trifluoroacetic acid, while basic hydrolysis may involve sodium hydroxide or potassium carbonate.
Oxidation and Reduction: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis typically results in the removal of the Boc group, yielding leucine derivatives.
科学的研究の応用
Boc-leu-chloromethylketone has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in studying the role of proteases in cellular processes and disease mechanisms.
Medicine: this compound is used in drug development, particularly in designing inhibitors for cysteine proteases implicated in diseases like cancer and autoimmune disorders.
Industry: The compound finds applications in the production of pharmaceuticals and biochemical reagents.
作用機序
Boc-leu-chloromethylketone exerts its effects primarily by inhibiting cysteine proteases. The chloromethylketone group reacts with the active site cysteine residue of the protease, forming a covalent bond and thereby inactivating the enzyme. This inhibition disrupts the protease’s ability to cleave peptide bonds, affecting various biological processes and pathways.
類似化合物との比較
Similar Compounds
- Boc-phenylalanine-chloromethylketone
- Boc-lysine-chloromethylketone
- Boc-arginine-chloromethylketone
Comparison
Compared to similar compounds, Boc-leu-chloromethylketone is unique due to its specific amino acid backbone (leucine) and the presence of the chloromethylketone group. This combination provides distinct reactivity and selectivity towards certain proteases, making it a valuable tool in biochemical research. Other similar compounds may have different amino acid backbones, leading to variations in their inhibitory profiles and applications.
特性
IUPAC Name |
tert-butyl N-[(3S)-1-chloro-5-methyl-2-oxohexan-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO3/c1-8(2)6-9(10(15)7-13)14-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,16)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJWTNDBZSOFFP-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)CCl)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)CCl)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427296 |
Source


|
| Record name | Boc-L-Leu-chloromethylketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102123-85-3 |
Source


|
| Record name | Boc-L-Leu-chloromethylketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
